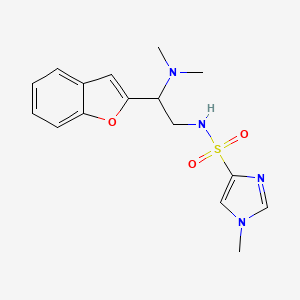

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

This compound features a benzofuran core linked to a dimethylaminoethyl chain and a 1-methylimidazole-4-sulfonamide moiety. The sulfonamide group is a critical pharmacophore, often associated with enzyme inhibition or receptor modulation . Synthetic routes for analogous compounds involve reductive amination and silica gel chromatography, as seen in structurally related imidazole sulfonamides .

Properties

IUPAC Name |

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S/c1-19(2)13(15-8-12-6-4-5-7-14(12)23-15)9-18-24(21,22)16-10-20(3)11-17-16/h4-8,10-11,13,18H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMXBQQATRSNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC3=CC=CC=C3O2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound exhibiting significant biological activity. This article aims to summarize the available data on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that combines a benzofuran moiety with a sulfonamide group, which is known to enhance its biological activity. The molecular formula is , and its IUPAC name is N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-1-methyl-1H-imidazole-4-sulfonamide.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Notably, it has been identified as a potential inhibitor of specific kinases and G protein-coupled receptors (GPCRs), which play pivotal roles in cancer progression and other diseases.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For instance, in vitro assays have shown that this compound exhibits cytotoxic effects against several human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colon) | 5.60 |

| MCF7 (Breast) | 5.59 |

| SK-HEP1 (Liver) | 6.10 |

| SNU638 (Gastric) | 4.10 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Kinase Inhibition

The compound has also been evaluated for its kinase inhibitory properties. It was found to selectively inhibit certain kinases with varying degrees of potency, contributing to its anticancer effects. For example:

| Kinase Target | IC50 (nM) |

|---|---|

| PI3Kα | 13.6 |

| Other Isoforms | >100 |

This selectivity indicates that the compound could be developed into a targeted therapy for cancers driven by aberrant kinase activity.

Study on Hybrid Drugs

A comprehensive review highlighted the role of hybrid compounds in cancer therapy, where this compound was noted for its promising results in combination therapies. The study emphasized the importance of structural modifications to enhance efficacy and reduce side effects.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives, including N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, exhibit promising antimicrobial properties. A study synthesized several new substituted sulfonamides and evaluated their antibacterial activities against various strains of bacteria. Most compounds showed significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential as effective antimicrobial agents .

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound A | Moderate | High |

| This compound | High | Moderate |

| Compound B | High | Moderate |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cells. The mechanism of action is thought to involve interference with cellular proliferation pathways, making it a candidate for further development in cancer therapeutics .

Case Study: Anticancer Evaluation

A recent study synthesized novel sulfonamides and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that certain derivatives of the compound exhibited significant selectivity and potency, particularly against HeLa cells, with IC50 values indicating effective concentrations for therapeutic applications .

Enzyme Inhibition

Another notable application is in enzyme inhibition. The compound has been explored for its ability to inhibit specific enzymes linked to diseases such as diabetes and Alzheimer's disease. For instance, sulfonamides have been shown to inhibit α-glucosidase and acetylcholinesterase, making them potential candidates for treating Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .

| Enzyme Targeted | Inhibitory Activity |

|---|---|

| α-glucosidase | Strong |

| Acetylcholinesterase | Moderate |

Synthesis and Characterization

The synthesis of this compound involves multi-step chemical reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Structural Analogues with Furan/Benzofuran Moieties

- Compound 1aj (): Structure: Contains a furan-2-ylmethyl group instead of benzofuran. Synthesis: Prepared via reductive amination of furan-2-carbaldehyde with ethylenediamine derivatives, followed by purification using CH₂Cl₂/MeOH/NH₄OH .

- Cyazofamid (): Structure: Imidazole sulfonamide with chloro, cyano, and p-tolyl substituents. Activity: A commercial fungicide targeting mitochondrial complex III . Comparison: The target compound’s benzofuran and dimethylaminoethyl groups may offer broader bioactivity or improved solubility over cyazofamid’s hydrophobic p-tolyl group.

Sulfonamide Derivatives with Heterocyclic Substituents

-

- Structures : Feature chloro, thioether, and benzo[1,3]dioxol groups.

- Properties : Melting points range from 177–180°C (compound 11), suggesting high crystallinity due to chloro and thioether substituents .

- Contrast : The target compound lacks electronegative substituents (e.g., Cl), which may reduce metabolic stability but improve synthetic accessibility.

- N-(2-{[(1-Ethyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide (): Structure: Benzimidazole-linked sulfonamide with a methylbenzenesulfonamide group.

Aminoethyl Chain-Containing Compounds

- Quinoline Carboxamides (): Structures: Include dimethylaminoethyl or morpholinomethyl chains attached to quinoline. Relevance: The dimethylamino group in these compounds and the target molecule likely improves solubility and bioavailability .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis mirrors methods for furan analogs (), but benzofuran introduces challenges in regioselectivity.

- Bioactivity Predictions : The benzofuran moiety may enhance binding to aromatic hydrocarbon receptors compared to furan or benzimidazole derivatives .

- Solubility vs.

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-imidazole-4-sulfonamide, and how do reaction parameters influence yield?

Answer:

The synthesis of this sulfonamide derivative typically involves a multi-step sequence:

Coupling of benzofuran and dimethylaminoethyl groups : Utilize nucleophilic substitution or amidation reactions under inert atmospheres. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while catalysts like EDCI/HOBt improve coupling efficiency .

Sulfonylation of the imidazole ring : Introduce the sulfonamide group via reaction with sulfonyl chlorides. Temperature control (0–5°C) minimizes side reactions like over-sulfonation .

Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) ensures >95% purity. Yield optimization (60–75%) depends on stoichiometric ratios and pH stabilization during intermediate steps .

Basic: Which analytical techniques are critical for confirming the structural identity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR (400–600 MHz, DMSO-d6 or CDCl3) verifies proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, dimethylaminoethyl -N(CH3)2 at δ 2.3–2.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 403.1542 for C17H22N4O3S) with <2 ppm error .

- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) and detect trace impurities .

Advanced: How can researchers resolve contradictions in reported antimicrobial activity data for structurally related sulfonamide-imidazole hybrids?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines. For example, Staphylococcus aureus ATCC 25923 requires Mueller-Hinton broth at pH 7.2 ± 0.1 .

- Structural confounding factors : Compare substituent effects (e.g., electron-withdrawing groups on benzofuran may reduce membrane penetration). SAR studies show that dimethylaminoethyl groups enhance Gram-positive activity by 2–4-fold versus Gram-negative .

- Control experiments : Include reference drugs (e.g., sulfamethoxazole) and cytotoxicity controls (e.g., HEK293 cells) to differentiate target-specific effects from nonspecific toxicity .

Advanced: What computational and experimental approaches are used to elucidate the structure-activity relationship (SAR) of the benzofuran-imidazole scaffold?

Answer:

- Systematic substitution : Synthesize analogs with modified benzofuran (e.g., 5-nitro or 6-methoxy) or imidazole (e.g., N-methyl vs. N-ethyl) groups. Biological screening identifies critical pharmacophores .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like dihydrofolate reductase (DHFR). The sulfonamide group shows hydrogen bonding with Arg98 (ΔG ≈ -9.2 kcal/mol) .

- Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity. For example, replacing dimethylaminoethyl with morpholine reduces ΔΔG by 1.8 kcal/mol .

Advanced: How can researchers address solubility challenges during in vivo pharmacokinetic studies of this compound?

Answer:

- Co-solvent systems : Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes (e.g., β-CD at 10% w/v) to enhance aqueous solubility (>1 mg/mL) .

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the sulfonamide group to improve bioavailability. In vivo hydrolysis in plasma regenerates the active form .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) achieve sustained release (>24 hrs) in rodent models .

Advanced: What methodologies are recommended for detecting and characterizing metabolic degradation products of this compound?

Answer:

- In vitro metabolism : Incubate with liver microsomes (human or murine) and NADPH. LC-MS/MS (Q-TOF) identifies phase I metabolites (e.g., hydroxylation at benzofuran C3) and phase II glucuronides .

- Stable isotope labeling : Synthesize deuterated analogs (e.g., CD3 at dimethylamino group) to track metabolic pathways via isotopic patterns in mass spectra .

- CYP enzyme inhibition assays : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to identify enzyme-specific interactions. IC50 values <10 μM suggest high metabolic liability .

Table 1: Key Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.